molecular formula C20H16N2O5S2 B13938553 Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)- CAS No. 53886-93-4

Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-

Cat. No.: B13938553
CAS No.: 53886-93-4
M. Wt: 428.5 g/mol
InChI Key: POUINNGRIOLASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two sulfonyl groups attached to a benzofurazane core, with each sulfonyl group further connected to a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane typically involves the reaction of benzofurazane with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Benzofurazane+2(4-methylbenzenesulfonyl chloride)4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane+2HCl\text{Benzofurazane} + 2 \text{(4-methylbenzenesulfonyl chloride)} \rightarrow \text{4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane} + 2 \text{HCl} Benzofurazane+2(4-methylbenzenesulfonyl chloride)→4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofurazane derivatives.

Scientific Research Applications

4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzofurazane core may interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Bis[(4-chlorophenyl)sulfonyl]benzofurazane
  • 4,7-Bis[(4-nitrophenyl)sulfonyl]benzofurazane
  • 4,7-Bis[(4-methoxyphenyl)sulfonyl]benzofurazane

Uniqueness

4,7-Bis[(4-methylphenyl)sulfonyl]benzofurazane is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

53886-93-4

Molecular Formula

C20H16N2O5S2

Molecular Weight

428.5 g/mol

IUPAC Name

4,7-bis-(4-methylphenyl)sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C20H16N2O5S2/c1-13-3-7-15(8-4-13)28(23,24)17-11-12-18(20-19(17)21-27-22-20)29(25,26)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

POUINNGRIOLASW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=NON=C23)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.